![molecular formula C16H14ClN3O B565269 3-Amino-1H-dibenzo[c,f]imidazo[1,5-a]azepin-9(13bH)-one hydrochloride CAS No. 141342-69-0](/img/structure/B565269.png)

3-Amino-1H-dibenzo[c,f]imidazo[1,5-a]azepin-9(13bH)-one hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

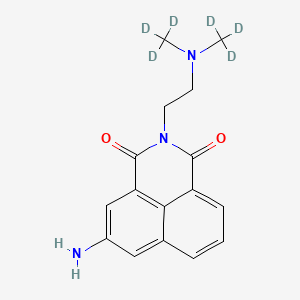

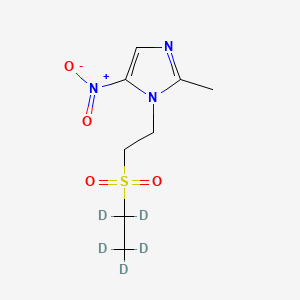

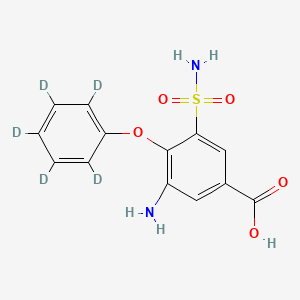

9-Oxo Epinastine Hydrochloride is a metabolite and decomposition product of Epinastine . It has a CAS number of 141342-69-0 . The molecular weight is 263.29, and the molecular formula is C16H13N3O .

Molecular Structure Analysis

The molecular structure of 9-Oxo Epinastine Hydrochloride is represented by the formula C16H13N3O . It’s also known as 3-Amino-1,13b-dihydro-9H-dibenz[c,f]imidazo[1,5-a]azepin-9-one Hydrochloride .- It prevents the release of proinflammatory chemical mediators from the blood vessel to halt the progression of the allergic response .

Physical And Chemical Properties Analysis

9-Oxo Epinastine Hydrochloride is a pale yellow solid . It has a molecular weight of 263.29 + 36.46 . The melting point is greater than 231°C . It is stored at -20°C in a freezer, under an inert atmosphere .科学的研究の応用

Epinastine in Ophthalmic Applications

Epinastine hydrochloride, a derivative identified for its potential applications in allergic conditions, has been extensively studied for its effectiveness in treating allergic conjunctivitis. It is recognized as a second-generation antihistamine that offers the advantage of stabilizing mast cells without significant systemic side effects. The comprehensive review by Pradhan, Abhishek, and Mah (2009) in Expert Opinion on Drug Metabolism & Toxicology highlighted epinastine's pharmacology, clinical efficacy, tolerability, and safety. Their findings underscore epinastine's capability to offer relief from symptoms associated with allergic conjunctivitis, showcasing very low CNS and cardiac toxicity. This positions epinastine as a safe and effective medication for ocular use, reflecting its specific applicability in preventing the discomfort and symptoms related to eye allergies (Pradhan, Abhishek, & Mah, 2009).

Broader Therapeutic Potentials Beyond Ophthalmic Use

While the primary focus of “9-Oxo Epinastine Hydrochloride” research revolves around its ophthalmic applications, particularly for allergic conjunctivitis, the broader spectrum of research surrounding epinastine and its derivatives spans various domains including its potential impacts on cognitive functions, as explored through comparative studies of sedative and non-sedative antihistamines. For instance, Tsujii et al. (2012) conducted studies to understand the effects of first-generation versus second-generation antihistamines on prefrontal cortex activities, leveraging near-infrared spectroscopy (NIRS). These investigations into the cognitive side effects of antihistamines like epinastine elucidate the drug's utility and safety profile, particularly in minimizing sedative impacts on cognitive functions, which is a crucial aspect for treatments intended for broad demographic use, including in pediatric populations (Tsujii, Sakatani, Masuda, & Watanabe, 2012).

作用機序

Target of Action

9-Oxo Epinastine Hydrochloride primarily targets H1 and H2 histamine receptors . These receptors play a crucial role in mediating allergic responses. The compound also has an affinity for the alpha 1, alpha 2, and the 5-HT2 receptors .

Mode of Action

The compound exhibits a multi-action effect that inhibits the allergic response in three ways :

Biochemical Pathways

The biochemical pathways affected by 9-Oxo Epinastine Hydrochloride are primarily those involved in the allergic response. By stabilizing mast cells, preventing histamine binding, and inhibiting the release of proinflammatory mediators, the compound effectively disrupts the biochemical pathways that lead to allergic symptoms .

Pharmacokinetics

The pharmacokinetics of 9-Oxo Epinastine Hydrochloride involve low systemic absorption following topical application . Less than 10% of the compound is metabolized, and it is excreted via urine (55%) and feces (30%) . The onset of action is within 3-5 minutes, and the duration of action lasts for 8 hours . The elimination half-life is approximately 12 hours .

Result of Action

The result of the action of 9-Oxo Epinastine Hydrochloride is the prevention of itching associated with allergic conjunctivitis . By inhibiting the allergic response at multiple stages, the compound effectively reduces the symptoms of allergic reactions.

Action Environment

The action of 9-Oxo Epinastine Hydrochloride can be influenced by environmental factors such as the presence of food. For instance, an absorption lag time is apparent in fed subjects . .

生化学分析

Biochemical Properties

It is known that Epinastine, from which 9-Oxo Epinastine Hydrochloride is derived, has a multi-action effect that inhibits the allergic response in three ways . It stabilizes mast cells by preventing mast cell degranulation to control the allergic response, prevents histamine binding to both the H1- and H2-receptors to stop itching and provide lasting protection, and prevents the release of proinflammatory chemical mediators from the blood vessel to halt progression of the allergic response .

Cellular Effects

Epinastine is used for the prevention of itching associated with allergic conjunctivitis . It is likely that 9-Oxo Epinastine Hydrochloride may have similar effects.

Molecular Mechanism

Epinastine is a topically active, direct H1-receptor antagonist and an inhibitor of the release of histamine from the mast cell . It is possible that 9-Oxo Epinastine Hydrochloride may have similar mechanisms of action.

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 9-Oxo Epinastine Hydrochloride involves the conversion of Epinastine Hydrochloride to 9-Oxo Epinastine Hydrochloride through a series of reactions.", "Starting Materials": [ "Epinastine Hydrochloride", "Sodium hydroxide (NaOH)", "Potassium permanganate (KMnO4)", "Hydrochloric acid (HCl)", "Sodium bisulfite (NaHSO3)", "Sodium chloride (NaCl)", "Diethyl ether (C4H10O)", "Water (H2O)" ], "Reaction": [ "Step 1: Epinastine Hydrochloride is reacted with sodium hydroxide (NaOH) to form Epinastine.", "Step 2: Epinastine is then oxidized with potassium permanganate (KMnO4) in the presence of hydrochloric acid (HCl) to form 9-Oxo Epinastine.", "Step 3: The 9-Oxo Epinastine is then treated with sodium bisulfite (NaHSO3) to reduce the ketone group to an alcohol group, forming 9-Oxo Epinastine Hydrochloride.", "Step 4: The product is then washed with water (H2O) and extracted with diethyl ether (C4H10O) to obtain the final product, 9-Oxo Epinastine Hydrochloride." ] } | |

CAS番号 |

141342-69-0 |

分子式 |

C16H14ClN3O |

分子量 |

299.75 g/mol |

IUPAC名 |

3-amino-2,4-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),3,7,9,11,14,16-heptaen-13-one;hydrochloride |

InChI |

InChI=1S/C16H13N3O.ClH/c17-16-18-9-14-10-5-1-2-6-11(10)15(20)12-7-3-4-8-13(12)19(14)16;/h1-8,14H,9H2,(H2,17,18);1H |

InChIキー |

VJODZVLWBJGRAS-UHFFFAOYSA-N |

SMILES |

C1C2C3=CC=CC=C3C(=O)C4=CC=CC=C4N2C(=N1)N |

正規SMILES |

C1C2C3=CC=CC=C3C(=O)C4=CC=CC=C4N2C(=N1)N.Cl |

同義語 |

3-Amino-1,13b-dihydro-9H-dibenz[c,f]imidazo[1,5-a]azepin-9-one Hydrochloride; _x000B_WAL 1725CL; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

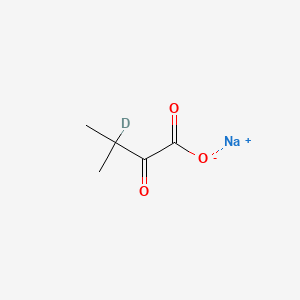

![4-Amino-1-tert-butyl-3-(2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B565189.png)